2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound that features a combination of fluorinated and ethoxy-substituted aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the reaction of 4-fluoroaniline with ethyl 4-ethoxyphenylacetate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the ethoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
- 2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
- 2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Uniqueness
2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Biological Activity
The compound 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C18H19FN2O4
- Molecular Weight : 346.36 g/mol
- CAS Number : 1142215-49-3
- PubChem CID : 25219955
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to This compound . For instance, derivatives with fluorine substitutions have shown enhanced activity against various Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
12a | E. coli | 0.0195 |
15 | S. aureus | 0.0048 |
15 | B. mycoides | 0.0098 |
These results indicate that compounds with electron-withdrawing groups like fluorine can significantly improve antibacterial efficacy .
Antifungal Activity
The antifungal potential of this compound has also been investigated. Studies have reported that compounds with similar structures exhibit notable activity against fungal strains such as Candida albicans and Fusarium oxysporum.
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
12a | C. albicans | 16.69 |
15 | F. oxysporum | 56.74 |
These findings suggest that the presence of specific functional groups can enhance antifungal properties .
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. In vitro studies have shown that related compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation.
For example, a related compound demonstrated significant inhibitory activity against human class I HDAC isoforms and induced apoptosis in cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
(S)-17b | SKM-1 | 36.05 |
This indicates a promising avenue for further research into its use as an anticancer agent .
Study on Antibacterial Efficacy
A study conducted on various derivatives of 2-[(4-Fluorophenyl)amino]-2-oxoethyl compounds revealed that modifications at the phenyl ring significantly influenced antibacterial activity. The introduction of hydroxyl and methoxy groups was found to enhance efficacy against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Properties
In a recent investigation into HDAC inhibitors, a derivative of this compound was tested in xenograft models, showing promising results in reducing tumor size while maintaining a favorable safety profile . The results suggest that structural modifications may lead to compounds with potent anticancer activities.
Properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMRGQMFBNSKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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